molecular formula C27H27ClN4O4S B11364175 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11364175
M. Wt: 539.0 g/mol
InChI Key: XTBBOUPSALXGDU-UHFFFAOYSA-N
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Description

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups, making it a versatile molecule for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .

Scientific Research Applications

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can offer different reactivity and selectivity compared to its analogs .

Properties

Molecular Formula

C27H27ClN4O4S

Molecular Weight

539.0 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H27ClN4O4S/c1-4-37(34,35)27-29-15-23(25(31-27)26(33)30-24-18(2)8-5-9-19(24)3)32(17-22-12-7-13-36-22)16-20-10-6-11-21(28)14-20/h5-15H,4,16-17H2,1-3H3,(H,30,33)

InChI Key

XTBBOUPSALXGDU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC=C2C)C)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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